molecular formula C19H27NO5 B4075417 oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine

oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine

Cat. No.: B4075417
M. Wt: 349.4 g/mol
InChI Key: NRUBNNNZRYHKFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine typically involves multiple steps. The initial step often includes the preparation of the substituted amine, which is then reacted with oxalic acid or its derivatives under controlled conditions. Common reagents used in the synthesis include allyl bromide, 2,3,6-trimethylphenol, and ethylene oxide. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diallyl oxalate: A related compound with similar structural features but different functional groups.

    Oxalic acid dihydrate: A simpler form of oxalic acid with different properties and applications.

Uniqueness

Oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine is unique due to its combination of oxalic acid and substituted amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.C2H2O4/c1-6-10-18(11-7-2)12-13-19-17-15(4)9-8-14(3)16(17)5;3-1(4)2(5)6/h6-9H,1-2,10-13H2,3-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUBNNNZRYHKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine

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